Cas no 1804313-68-5 (3-(Chloromethyl)-6-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine)

3-(クロロメチル)-6-ヒドロキシ-4-メトキシ-2-(トリフルオロメトキシ)ピリジンは、高度に機能化されたピリジン誘導体です。分子内にクロロメチル基、ヒドロキシル基、メトキシル基、およびトリフルオロメトキシル基という複数の反応性官能基を有しており、医農薬中間体としての応用が期待されます。特に、トリフルオロメトキシ基の導入により脂溶性が向上し、生物活性化合物の設計において有利な特性を示します。各官能基の立体配置が明確なため、選択的な化学変換が可能であり、精密有機合成における有用な構築単位としての価値が高いです。

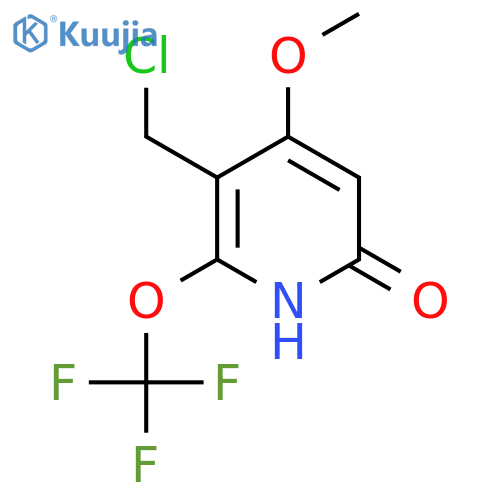

1804313-68-5 structure

商品名:3-(Chloromethyl)-6-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine

CAS番号:1804313-68-5

MF:C8H7ClF3NO3

メガワット:257.59429192543

CID:4831788

3-(Chloromethyl)-6-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-6-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H7ClF3NO3/c1-15-5-2-6(14)13-7(4(5)3-9)16-8(10,11)12/h2H,3H2,1H3,(H,13,14)

- InChIKey: LFAYZVQUMVQCQX-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(=CC(NC=1OC(F)(F)F)=O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 362

- トポロジー分子極性表面積: 47.6

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-(Chloromethyl)-6-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029095991-1g |

3-(Chloromethyl)-6-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine |

1804313-68-5 | 97% | 1g |

$1,549.60 | 2022-04-02 |

3-(Chloromethyl)-6-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

1804313-68-5 (3-(Chloromethyl)-6-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量